Pidotimod Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pidotimod Impurity A is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug. Pidotimod is known for its ability to modulate the immune system, making it useful in treating respiratory tract infections and other immune-related conditions. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the final pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity A typically involves the use of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid as starting materials. The synthesis process includes dissociation and condensation reactions to obtain Pidotimod ethyl ester, which is then hydrolyzed to produce Pidotimod. During this process, impurities such as this compound are formed .
Industrial Production Methods: Industrial production of Pidotimod and its impurities involves high-pressure liquid chromatography to analyze and control the quality of the product. The process is designed to be efficient, with a reasonable reaction time, low energy consumption, and easy recovery of reaction solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Pidotimod Impurity A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
Pidotimod Impurity A, like other impurities, is studied to understand its impact on the safety and efficacy of the parent drug. Research applications include:
Chemistry: Studying the impurity’s structure and reactivity to improve synthesis methods.
Biology: Investigating its biological activity and potential effects on the immune system.
Medicine: Ensuring the impurity does not adversely affect the therapeutic efficacy of Pidotimod.
Industry: Developing methods to minimize impurity formation during industrial production
Wirkmechanismus
The mechanism of action of Pidotimod Impurity A is not as well-studied as that of Pidotimod. it is believed to interact with similar molecular targets and pathways. Pidotimod itself modulates the immune system by inducing dendritic cell maturation, upregulating the expression of HLA-DR and co-stimulatory molecules, and stimulating the release of pro-inflammatory molecules. These actions drive T-cell proliferation and differentiation towards a Th1 phenotype, enhancing natural killer cell functions and promoting phagocytosis .
Vergleich Mit ähnlichen Verbindungen
Pidotimod: The parent compound, known for its immunostimulatory properties.
L-thioproline ethyl ester hydrochloride: A starting material in the synthesis of Pidotimod.
L-pyroglutamic acid: Another starting material in the synthesis of Pidotimod.
Uniqueness: Pidotimod Impurity A is unique in its formation during the synthesis of Pidotimod. Its study is essential for ensuring the purity and safety of the final pharmaceutical product. Unlike the parent compound, the impurity may have different biological activities and safety profiles, making its analysis crucial in pharmaceutical development .
Eigenschaften
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYQWADOFKHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.